アスコルビン酸カルシウム

概要

説明

アスコルビン酸カルシウムは、化学式Ca(C₆H₇O₆)₂を持つ化合物です。これは、アスコルビン酸(ビタミンCとして一般的に知られています)のカルシウム塩です。この化合物は、質量で約10%のカルシウムを含んでおり、カルシウムとビタミンCの両方を供給するための栄養補助食品として頻繁に使用されています。それはその抗酸化特性で知られており、様々な食品や医薬品用途で使用されています .

2. 製法

合成経路と反応条件: アスコルビン酸カルシウムは、アスコルビン酸と炭酸カルシウムを反応させることで合成できます。このプロセスには、アスコルビン酸を温水に溶解し、その後炭酸カルシウムを加えることが含まれます。次に、反応混合物を平衡化し、石灰乳を加えてpHを4.5〜7に調整します。溶液を減圧ろ過し、濃縮し、食用アルコールを加えて結晶化させます。次に、結晶化した生成物を分離し、アルコールで洗浄し、乾燥させます .

工業生産方法: 工業的な設定では、アスコルビン酸カルシウムの製造は、同様のプロセスに従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために慎重に制御されます。減圧濃縮、自然結晶化、エタノール結晶化技術の使用により、98.5%以上の純度で94〜98.5%の収率が達成されます .

科学的研究の応用

Calcium ascorbate has a wide range of applications in scientific research:

Chemistry:

- Used as a reducing agent in various chemical reactions.

- Acts as an antioxidant in chemical formulations.

Biology:

- Studied for its role in cellular homeostasis and redox balance.

- Investigated for its effects on enzyme activities and metabolic processes .

Medicine:

- Used in the treatment of vitamin C deficiency and related conditions.

- Explored for its potential in cancer therapy due to its ability to induce oxidative stress in cancer cells .

Industry:

- Employed as a preservative in food packaging to extend the shelf life of fresh-cut fruits.

- Used in the formulation of dietary supplements and fortified foods .

作用機序

アスコルビン酸カルシウムは、主にその抗酸化特性を通じて効果を発揮します。それは活性酸素種とフリーラジカルを中和することで、細胞成分を酸化損傷から保護します。体内では、それは吸収されて様々な組織に輸送され、そこでコラーゲン合成、組織修復、免疫機能に関与します。この化合物は、特に神経系におけるカルシウムシグナル伝達経路にも役割を果たし、神経伝達と抗酸化防御を調節します .

生化学分析

Biochemical Properties

Calcium Ascorbate serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .

Cellular Effects

Calcium Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It influences cell function by controlling the redox potential and the level of reactive oxygen species .

Molecular Mechanism

At the molecular level, Calcium Ascorbate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an electron donor assisting the iron-containing proteins and the iron transfer between various aqueous compartments .

Temporal Effects in Laboratory Settings

The effects of Calcium Ascorbate change over time in laboratory settings. It is involved in crucial metabolic processes, and its local concentration can cause the reduction of reactive oxygen and facilitate activities of enzymes .

Dosage Effects in Animal Models

The effects of Calcium Ascorbate vary with different dosages in animal models. At high concentrations, it generates free radicals by reducing ferric ions .

Metabolic Pathways

Calcium Ascorbate is involved in multiple metabolic pathways. Reduction of Fe (III) by Calcium Ascorbate is important for cellular uptake of iron via DMT1 .

Transport and Distribution

Calcium Ascorbate is transported and distributed within cells and tissues through active transport by well-characterized sodium vitamin C transporter (SVCT) membrane proteins .

Subcellular Localization

The subcellular localization of Calcium Ascorbate is maintained by the balance of two opposing fluxes: fast active and slow passive transport . This helps to explain numerous experimental and clinical observations .

準備方法

Synthetic Routes and Reaction Conditions: Calcium ascorbate can be synthesized by reacting ascorbic acid with calcium carbonate. The process involves dissolving ascorbic acid in warm water, followed by the addition of calcium carbonate. The reaction mixture is then balanced, and lime milk is added to adjust the pH to 4.5-7. The solution is vacuum filtered, concentrated, and crystallized by adding edible alcohol. The crystallized product is then separated, washed with alcohol, and dried .

Industrial Production Methods: In industrial settings, the preparation of calcium ascorbate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of reduced pressure concentration, natural crystallization, and ethanol crystallization techniques helps achieve a yield of 94-98.5% with a purity of more than 98.5% .

化学反応の分析

反応の種類: アスコルビン酸カルシウムは、酸化、還元、置換など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: 酸化剤の存在下では、アスコルビン酸カルシウムは、脱水アスコルビン酸に酸化されます。

還元: それは還元剤として作用し、三価鉄イオン(Fe³⁺)を二価鉄イオン(Fe²⁺)に変換できます。

置換: アスコルビン酸カルシウムは、アスコルビン酸イオンが他のアニオンと置換される置換反応に参加できます。

生成される主要な生成物:

脱水アスコルビン酸: 酸化反応中に生成されます。

二価鉄イオン: アスコルビン酸カルシウムが還元剤として作用する場合に生成されます.

4. 科学研究への応用

アスコルビン酸カルシウムは、科学研究において幅広い用途を持っています。

化学:

- 様々な化学反応における還元剤として使用されます。

- 化学製剤の抗酸化剤として機能します。

生物学:

- 細胞の恒常性とレドックスバランスにおける役割について研究されています。

- 酵素活性や代謝プロセスに対する影響が調査されています .

医学:

- ビタミンC欠乏症および関連する状態の治療に使用されます。

- がん細胞に酸化ストレスを引き起こす能力があるため、がん治療における可能性が探られています .

産業:

- 新鮮なカットフルーツの保存期間を延ばすために、食品包装の保存料として使用されます。

- 栄養補助食品や強化食品の配合に使用されています .

類似化合物との比較

アスコルビン酸カルシウムは、カルシウムとビタミンCの両方を供給する二重の役割を果たす点で、アスコルビン酸の中でもユニークです。類似の化合物には、以下のようなものがあります。

アスコルビン酸ナトリウム: ナトリウムとビタミンCを供給しますが、カルシウム成分はありません。

アスコルビン酸マグネシウム: マグネシウムとビタミンCを供給し、異なる健康上の利点を提供します。

アスコルビン酸亜鉛: 亜鉛とビタミンCを組み合わせて、免疫強化特性で知られています.

これらの化合物と比較して、アスコルビン酸カルシウムは、カルシウムとビタミンCの両方のサプリメントを必要とする人に特に有益です。その中性pHにより、純粋なアスコルビン酸よりも酸性度が低く、胃に優しいです .

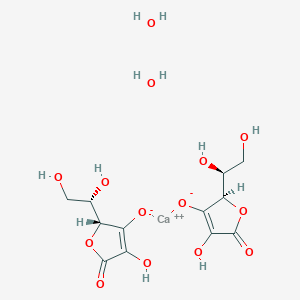

特性

CAS番号 |

5743-28-2 |

|---|---|

分子式 |

C6H10CaO7 |

分子量 |

234.22 g/mol |

IUPAC名 |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |

InChI |

InChI=1S/C6H8O6.Ca.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5+;;/m0../s1 |

InChIキー |

LHWGPZNOMLGEIB-PQYRJTSOSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |

異性体SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |

正規SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |

Color/Form |

White crystalline powder |

物理的記述 |

White to slightly pale greyish-yellow odourless crystalline powder |

溶解性 |

INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |

同義語 |

L-Ascorbic Acid Calcium Salt Hydrate; L-Ascorbic Acid Calcium Salt Dihydrate; Calcium L-Ascorbate Dihydrate; Calcium Ascorbate Dihydrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the bioavailability of calcium ascorbate compare to that of ascorbic acid?

A1: Studies demonstrate that calcium ascorbate exhibits superior oral bioavailability compared to ascorbic acid. Research in mice revealed that the absolute bioavailability of calcium ascorbate was 2.6-fold greater than that of calcium chloride []. Another study using a rat model confirmed that the higher bioavailability of calcium ascorbate stemmed from enhanced saturable intestinal absorption rather than passive absorption [].

Q2: What contributes to the increased absorption of calcium ascorbate?

A2: Research suggests that the prolonged mean residence time (MRT ab) of calcium ascorbate in the intestinal tract contributes to its increased absorbability [].

Q3: Does heating affect the bioavailability of calcium ascorbate?

A3: Yes, a 5-minute heat treatment was shown to partially reduce the bioavailability of calcium ascorbate in a rat model [].

Q4: Are there differences in how calcium ascorbate and ascorbic acid are metabolized?

A4: While both forms deliver vitamin C, research primarily focuses on the bioavailability and absorption differences. Further research is needed to comprehensively compare their metabolic pathways.

Q5: What is the molecular formula and weight of calcium ascorbate?

A5: The molecular formula of calcium ascorbate dihydrate is C12H14CaO12 • 2H2O, and its molecular weight is 426.35 g/mol.

Q6: What is the pH of calcium ascorbate solutions?

A6: Calcium ascorbate solutions are generally less acidic than ascorbic acid solutions. The pH of calcium ascorbate solutions can vary depending on the concentration and other factors, but they are generally close to neutral [].

Q7: How does calcium ascorbate influence gastric acidity compared to ascorbic acid?

A7: Research indicates that calcium ascorbate can attenuate the gastric high acidity typically caused by ascorbic acid. In rat models, calcium ascorbate increased gastric fluid pH while ascorbic acid increased total acid output []. This suggests its suitability for individuals with gastrointestinal disorders.

Q8: Can calcium ascorbate be used as an antioxidant in food preservation?

A8: Yes, calcium ascorbate exhibits antioxidant activity equivalent to ascorbic acid []. Studies show its effectiveness in reducing browning and preserving quality in various fruits and vegetables like pineapples [], pears [, ], and eggplants [].

Q9: Does calcium ascorbate contribute to bone health?

A9: Calcium ascorbate provides both calcium and vitamin C, both crucial for bone health. While research directly attributing bone health benefits to calcium ascorbate is limited, its components play vital roles in bone formation and maintenance []. A study using ovariectomized rats as a model for osteoporosis indicated that calcium ascorbate might have a preventive effect on osteoporosis [].

Q10: What is the role of calcium ascorbate in wound healing?

A10: Vitamin C is essential for collagen synthesis, a crucial component of wound healing. While research specifically on calcium ascorbate's role in wound healing is limited, studies show that a calcium ascorbate formulation supplemented with vitamin C metabolites enhanced collagen production and mineralization in vitro using cells derived from wound healing sites [].

Q11: What are some strategies for formulating stable calcium ascorbate solutions?

A11: Stable liquid calcium ascorbate compositions can be achieved by combining it with a pharmacologically acceptable liquid organic polyol solvent and an aldonic compound, maintaining a pH between 5 and 7 [].

Q12: How is calcium ascorbate content determined in biologically active additives?

A12: Anodic voltammetry using a glassy-carbon indicator electrode is an effective method for sensitive and rapid determination of calcium ascorbate in biologically active additives [].

Q13: Are there specific methods for analyzing the color of calcium ascorbate solutions?

A13: Yes, spectrophotometry can be used to analyze the color of calcium ascorbate solutions. To ensure accurate measurement, an acidic solution is added to adjust the pH to 4.8-5.4 before determining absorbance at 420 nm [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。